n,n-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide

Description

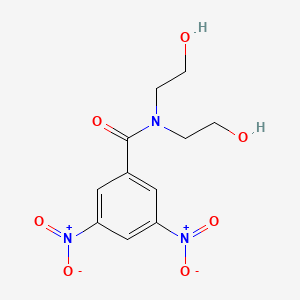

N,N-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide is a nitroaromatic compound featuring a benzamide core substituted with two nitro groups at positions 3 and 5, and two 2-hydroxyethyl groups attached to the nitrogen atom. Its molecular formula is C₁₁H₁₃N₃O₇ (molecular weight: 299.24 g/mol).

Properties

CAS No. |

5467-18-5 |

|---|---|

Molecular Formula |

C11H13N3O7 |

Molecular Weight |

299.24 g/mol |

IUPAC Name |

N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C11H13N3O7/c15-3-1-12(2-4-16)11(17)8-5-9(13(18)19)7-10(6-8)14(20)21/h5-7,15-16H,1-4H2 |

InChI Key |

QCBILXDORALCKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoyl chloride with diethanolamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: n,n-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of ethers or esters.

Scientific Research Applications

n,n-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of n,n-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyethyl groups may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Below is a systematic comparison of structural analogs, emphasizing substituent effects on properties and applications.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Hydrophilicity and Solubility

- The 2-hydroxyethyl groups in the target compound enhance hydrophilicity, facilitating aqueous-phase reactions and metal coordination. In contrast, DNB1/DNB2 and N,N-dicyclohexyl-3,5-dinitrobenzamide incorporate bulky hydrophobic groups (methoxyphenoxy, benzyloxy, cyclohexyl), reducing solubility but improving membrane permeability for biological activity .

Biological Activity

n,n-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structure, which incorporates both hydroxyethyl and nitro functional groups. This compound has been studied for its potential biological activities, particularly in the context of cancer therapy and as a biochemical probe.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 256.23 g/mol

The presence of multiple functional groups contributes to its reactivity and biological interactions. The nitro groups are known to participate in redox reactions, while the hydroxyethyl groups can form hydrogen bonds with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro groups can undergo reduction to form reactive intermediates that can damage DNA, leading to cytotoxic effects in cancer cells. This mechanism is particularly relevant in hypoxic conditions where certain reductases are active .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In studies involving xenograft models, compounds with similar structures have demonstrated significant tumor growth inhibition:

| Compound | Median Survival Improvement (%) | Treatment Method |

|---|---|---|

| PR-104A | 156% | Hypoxia-selective prodrug |

| This compound | TBD | TBD |

These findings suggest that this compound could be utilized as a hypoxia-activated prodrug, enhancing the efficacy of existing chemotherapeutic agents .

Mechanistic Studies

Mechanistic studies have shown that the compound's cytotoxicity is linked to DNA damage. Specifically, it induces double-stranded breaks and chromosomal fragmentation through oxidative radicals generated under hypoxic conditions . The sensitivity of various cancer cell lines to this compound has been evaluated, revealing a correlation between the degree of hypoxia and the effectiveness of treatment.

Case Studies

Several case studies have explored the pharmacokinetics and metabolism of related compounds:

- Study on PR-104 : Investigated its metabolism in hypoxic tumor environments. Results showed enhanced cytotoxicity correlated with tumor hypoxia levels.

- Xenograft Models : Administration of this compound resulted in significant tumor size reduction compared to untreated controls.

These studies highlight the potential for this compound in targeted cancer therapies, especially in tumors characterized by low oxygen levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.